

Executive Summary & Chemical Identity

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Compound of Interest

Compound Name: *Guanoxyfen*

CAS No.: 13050-83-4

Cat. No.: B084175

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This Application Note details a robust, three-step synthesis protocol for **Guanoxyfen Sulfate** (CAS: 5714-04-5 for the sulfate salt; Base CAS: 2165-19-7). **Guanoxyfen** is a guanidine derivative structurally characterized as (3-phenoxypropyl)guanidine.^[1] Historically investigated for its antihypertensive and antidepressant properties, it remains a critical reference standard in pharmacological research regarding sympathetic nervous system modulation.

Unlike its congener Guanoxan (which contains a benzodioxan ring), **Guanoxyfen** features a linear propyl ether chain. This protocol utilizes a Cyanoethylation-Reduction-Guanidination strategy. This route is selected over direct alkylation (e.g., using 3-phenoxypropyl bromide) to avoid poly-alkylation byproducts and ensure high purity of the final sulfate salt.

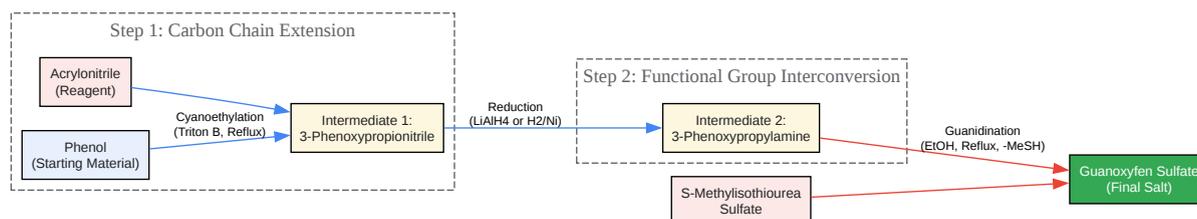
Target Compound Profile:

- IUPAC Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)
- Molecular Formula:
- Molecular Weight: 484.57 g/mol (Salt); 193.25 g/mol (Base)
- Solubility: Soluble in water, hot ethanol; sparingly soluble in ether.

Synthetic Strategy & Logic

The synthesis is designed around three critical pillars: Atom Economy, Impurity Control, and Salt Crystallization.

The Pathway (Graphviz Visualization)



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Figure 1: Logical flow of the **Guanoxyfen Sulfate** synthesis. The pathway prioritizes the formation of the primary amine via nitrile reduction to prevent secondary amine impurities common in direct alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenoxypropionitrile (Cyanoethylation)

Rationale: Direct alkylation of phenol with 3-halopropylamines is prone to polymerization. Cyanoethylation using acrylonitrile is a "Michael Addition" type reaction that is highly specific for the phenolic oxygen under basic catalysis.

- Reagents:
 - Phenol (94.1 g, 1.0 mol)
 - Acrylonitrile (265 g, 5.0 mol) [Excess acts as solvent]
 - Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (2 mL)
- Protocol:

- In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Phenol in Acrylonitrile.
 - Safety Note: Acrylonitrile is highly toxic and volatile. Perform all operations in a fume hood.
 - Add Triton B catalyst dropwise. An exotherm may be observed.
 - Heat the mixture to reflux (approx. 77°C) for 12–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) until Phenol is consumed.
 - Cool the mixture and evaporate excess acrylonitrile under reduced pressure (rotary evaporator).
 - Dissolve the residue in diethyl ether (300 mL) and wash with 10% NaOH (2 x 100 mL) to remove unreacted phenol, followed by water and brine.
 - Dry over anhydrous

, filter, and concentrate.
 - Purification: Distill under high vacuum (bp ~130–135°C at 10 mmHg) to obtain a clear, colorless oil.
- Yield Target: 85–90%

Step 2: Reduction to 3-Phenoxypropylamine

Rationale: Converting the nitrile to a primary amine requires a strong reducing agent. Lithium Aluminum Hydride (

) is chosen for laboratory scale due to its reliability in avoiding secondary amine formation compared to catalytic hydrogenation without ammonia.

- Reagents:
 - 3-Phenoxypropionitrile (Intermediate 1) (14.7 g, 0.1 mol)
 - (4.0 g, 0.105 mol)

- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (200 mL)
- Protocol:
 - Prepare a suspension of

in anhydrous THF (100 mL) in a dry 500 mL 3-neck flask under Nitrogen/Argon atmosphere. Cool to 0°C.
 - Dissolve 3-Phenoxypropionitrile in THF (50 mL) and add dropwise to the hydride suspension, maintaining the temperature below 10°C.
 - Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 2 hours to ensure completion.
 - Quenching (Fieser Method): Cool to 0°C. Carefully add: 4 mL water, 4 mL 15% NaOH, then 12 mL water. Stir until a granular white precipitate forms.
 - Filter off the aluminum salts and wash the cake with THF.
 - Concentrate the filtrate to obtain the crude amine oil.
- Validation: Check IR for disappearance of the nitrile peak () and appearance of amine N-H bands ().

Step 3: Guanidination to Guanoxyfen Sulfate

Rationale: Using S-methylisothiourea sulfate (SMT) is the "Gold Standard" for synthesizing guanidine sulfates. It introduces the guanidine moiety and the sulfate counter-ion in a single step, releasing methanethiol (MeSH) as a byproduct.

- Reagents:
 - 3-Phenoxypropylamine (Intermediate 2) (15.1 g, 0.1 mol)
 - S-Methylisothiourea Sulfate (13.9 g, 0.05 mol) [Stoichiometry is 2:1 Amine:Sulfate]

- Ethanol (50 mL)
- Water (10 mL)
- Protocol:
 - Combine 3-Phenoxypropylamine and S-Methylisothiourea Sulfate in a flask equipped with a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol.
 - Heat the mixture to reflux. The solid SMT will dissolve as the reaction proceeds.
 - Maintain reflux for 4–6 hours until the evolution of MeSH ceases (monitor using lead acetate paper at the vent).
 - Crystallization: Concentrate the solution to half volume under vacuum. Cool to 0°C.
 - If crystallization is slow, add cold acetone or ether to induce precipitation.
 - Filter the white crystalline solid.
 - Recrystallization: Recrystallize from hot water/ethanol (1:4) to achieve pharmaceutical purity.

Analytical Specifications & Quality Control

Data validation is essential to confirm the identity of the sulfate salt versus the free base.

Attribute	Specification	Method/Observation
Appearance	White crystalline powder	Visual inspection.
Melting Point	170°C – 175°C (Decomposes)	Capillary method. Sharp range indicates high purity.
IR Spectrum	1650–1690 (C=N)1050–1150 (Ether C-O)600–620 (Sulfate)	FTIR (KBr pellet).
Solubility	Soluble in water; Insoluble in	Confirms salt formation (base is soluble in organics).
Assay	>98.5%	HPLC (C18 column, Phosphate buffer/MeCN).

Troubleshooting & Critical Parameters

- Issue: Low Yield in Step 1 (Cyanoethylation).
 - Cause: Moisture in the phenol or old catalyst.
 - Fix: Azeotropically dry phenol with toluene before reaction. Ensure Triton B is fresh.
- Issue: Incomplete Guanidination (Step 3).
 - Cause: Premature termination of reflux.
 - Fix: Methanethiol evolution is the key indicator. Do not stop until the "rotten cabbage" smell generation stops. Ensure the trap is working to prevent lab evacuation.
- Issue: Sticky Product (Oil instead of Crystal).
 - Cause: Residual water or excess amine.

- Fix: Triturate the oil with anhydrous ethanol/ether. If the product remains oily, dissolve in minimum hot water and add excess ethanol, then chill to -20°C.

References

- World Health Organization (WHO). (2025). International Nonproprietary Names for Pharmaceutical Substances (INN): **Guanoxyfen**.[Link](#) (Verified via PubChem).
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13922, **Guanoxyfen Sulfate**.^[2] Retrieved from [\[Link\]](#)
- Rathke, B. (1881). Über die Synthese von Guanidinen (Synthesis of Guanidines). Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Foundational chemistry for S-methylisothiurea usage).
- Organic Syntheses. (1947). Cyanoethylation of Phenols. Org. Synth. 1947, 27, 68. [Link](#)
- Short, J. H., et al. (1963). Sympathetic Nervous System Blocking Agents.^[3] Derivatives of Guanidine. Journal of Medicinal Chemistry, 6(3), 275–283. (Primary literature on phenoxyalkylguanidines).^[4]

Disclaimer: This protocol is for research and development purposes only. **Guanoxyfen** and its derivatives may have potent biological activities. All synthesis must be conducted by qualified personnel in a strictly controlled laboratory environment.

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Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - Guanoxyfen sulfate (C10H15N3O) [pubchemlite.lcsb.uni.lu]
- 3. What is the mechanism of Guanoxan Sulfate? [synapse.patsnap.com]

- [4. Guanoclor Sulfate | C18H26Cl4N8O6S | CID 21124335 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
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